![molecular formula C16H16N6O2 B2555750 1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine CAS No. 379237-40-8](/img/structure/B2555750.png)
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine
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Overview
Description
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine, commonly known as Furosemide, is a potent diuretic drug that is widely used in the treatment of various medical conditions such as hypertension, congestive heart failure, and edema. Furosemide has been approved by the FDA and is available in the form of tablets, injections, and oral solutions.
Mechanism of Action
Furosemide works by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in the excretion of excess fluid and electrolytes from the body, leading to a decrease in blood pressure and a reduction in edema. Furosemide also has a vasodilatory effect, which further contributes to its antihypertensive properties.
Biochemical and Physiological Effects:
Furosemide has several biochemical and physiological effects on the body. It increases the excretion of sodium, chloride, and potassium ions, leading to a decrease in blood volume and blood pressure. Furosemide also increases the excretion of calcium ions, which can lead to hypocalcemia. In addition, Furosemide can cause metabolic alkalosis due to the loss of hydrogen ions in the urine.
Advantages and Limitations for Lab Experiments
One of the main advantages of Furosemide in lab experiments is its potency and effectiveness in reducing fluid accumulation and blood pressure. It is also readily available and can be easily administered to animals in various forms. However, Furosemide has some limitations in lab experiments. It can cause electrolyte imbalances, which can affect the results of experiments. In addition, Furosemide can have variable effects on different animal species, which can complicate the interpretation of results.
Future Directions
For the study of Furosemide include the development of more potent and selective diuretics, the study of Furosemide in combination with other drugs, and the effects of Furosemide on the microbiome and gut health.
Synthesis Methods
The synthesis of Furosemide involves the reaction of 4-(1-phenyl-1H-tetrazol-5-yl)piperazine with 2-furoyl chloride in the presence of a base such as triethylamine. The reaction yields Furosemide as a white crystalline solid with a melting point of 206-209°C. The purity of Furosemide can be determined by high-performance liquid chromatography (HPLC).
Scientific Research Applications
Furosemide has been extensively studied in various scientific research applications. It is commonly used in the field of pharmacology to study the effects of diuretics on the body. Furosemide has also been used in the study of hypertension, congestive heart failure, and edema. It has been shown to be effective in reducing blood pressure, decreasing fluid accumulation, and improving cardiac function.
properties
IUPAC Name |
furan-2-yl-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6O2/c23-15(14-7-4-12-24-14)20-8-10-21(11-9-20)16-17-18-19-22(16)13-5-2-1-3-6-13/h1-7,12H,8-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTKLFYDLILHQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=NN2C3=CC=CC=C3)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-furoyl)-4-(1-phenyl-1H-tetrazol-5-yl)piperazine |
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